(5-Fluorothiophen-2-yl)methanamine
Overview
Description
(5-Fluorothiophen-2-yl)methanamine: is an organic compound with the molecular formula C5H6FNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a fluorine atom at the 5-position and an amine group attached to the methylene carbon at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluorothiophen-2-yl)methanamine typically involves the following steps:
Formylation: The thiophene ring is then formylated at the 2-position using a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Reduction: The formyl group is reduced to a methylene group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: Finally, the methylene group is converted to an amine group through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Fluorothiophen-2-yl)methanamine can undergo oxidation reactions to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding thiol or sulfide using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Coupling Reactions: The amine group can participate in coupling reactions, such as forming amides or ureas with carboxylic acids or isocyanates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Coupling: Carboxylic acids, isocyanates
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Amino or thiol-substituted derivatives
Coupling: Amides, ureas
Scientific Research Applications
Chemistry: (5-Fluorothiophen-2-yl)methanamine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and fluorinated analogs.
Biology: In biological research, this compound is studied for its potential as a bioisostere in drug design, where the fluorine atom can influence the metabolic stability and bioavailability of pharmaceutical agents.
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (5-Fluorothiophen-2-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with the target protein.
Comparison with Similar Compounds
- (5-Chlorothiophen-2-yl)methanamine
- (5-Bromothiophen-2-yl)methanamine
- (5-Methylthiophen-2-yl)methanamine
Comparison:
- (5-Fluorothiophen-2-yl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interaction with biological targets.
- (5-Chlorothiophen-2-yl)methanamine and (5-Bromothiophen-2-yl)methanamine have similar structures but differ in their halogen substituents, affecting their chemical reactivity and biological activity.
- (5-Methylthiophen-2-yl)methanamine lacks a halogen substituent, resulting in different steric and electronic effects compared to the fluorinated analog.
Properties
IUPAC Name |
(5-fluorothiophen-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXWEUSVFUFULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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